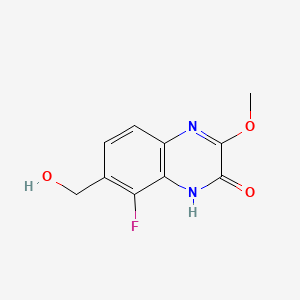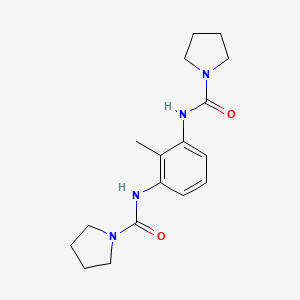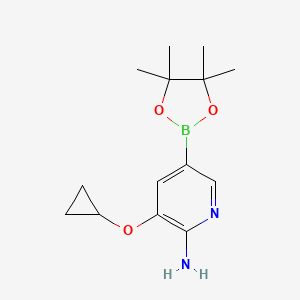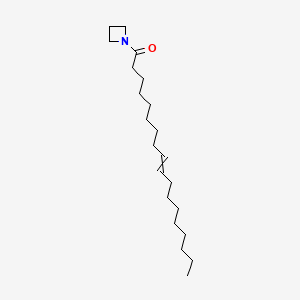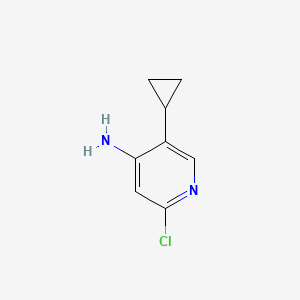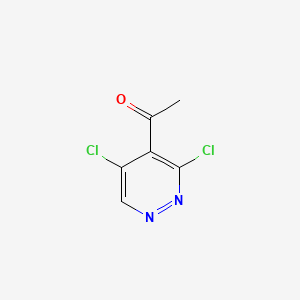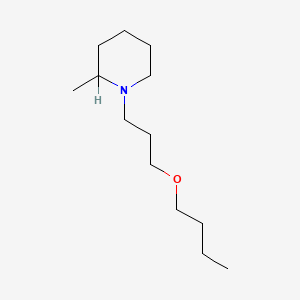
5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-carboxamide core, followed by the introduction of the sulfonyl and sulfamoyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide can be compared with other sulfonyl furan carboxamides, such as:
- 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-thiophene-2-carboxamide
- 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-pyrrole-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H12Cl2N2O6S2 |
|---|---|
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenyl)-N-(2-sulfamoylphenyl)sulfonylfuran-2-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O6S2/c18-11-6-5-10(9-12(11)19)13-7-8-14(27-13)17(22)21-29(25,26)16-4-2-1-3-15(16)28(20,23)24/h1-9H,(H,21,22)(H2,20,23,24) |
Clave InChI |
NYPXZFBHJFSBJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


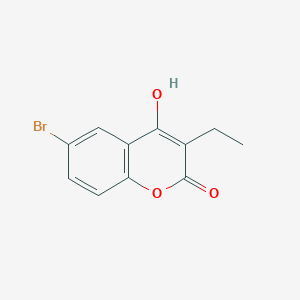
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
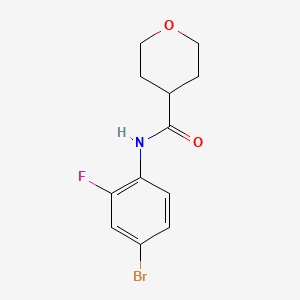
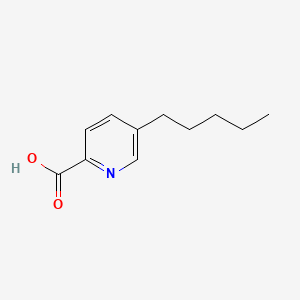
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
